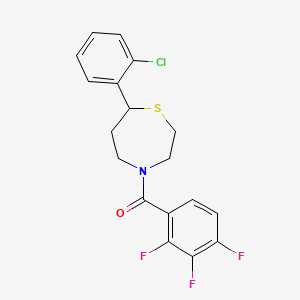
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a chemical compound that belongs to the thiazepane class of compounds. It has been studied for its potential use in scientific research applications due to its unique chemical properties. In
Mecanismo De Acción
The exact mechanism of action of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been found to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce seizure activity in animal models, indicating its potential use as an anticonvulsant. It has also been found to reduce anxiety-like behavior in animal models, indicating its potential use as an anxiolytic. Additionally, it has been found to have sedative effects, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone in lab experiments is its potent anticonvulsant and anxiolytic effects. It has been found to be effective in animal models, making it a potential candidate for further study. However, one of the limitations of using this compound is its sedative effects, which may interfere with behavioral studies.
Direcciones Futuras
There are several future directions for the study of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its mechanism of action and potential side effects. Additionally, future studies could investigate the potential use of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Métodos De Síntesis
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone involves the reaction of 2,3,4-trifluoroacetophenone with 2-chlorophenylthiourea in the presence of potassium hydroxide. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone has been studied for its potential use in scientific research applications. It has been found to have potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NOS/c19-13-4-2-1-3-11(13)15-7-8-23(9-10-25-15)18(24)12-5-6-14(20)17(22)16(12)21/h1-6,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBQXNBPIHOCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
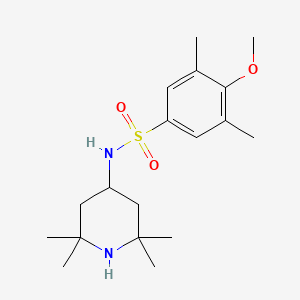
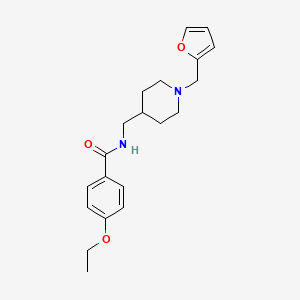
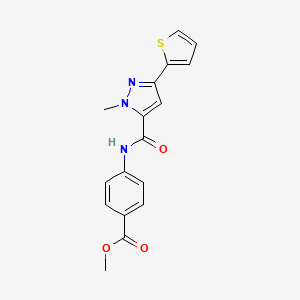
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)

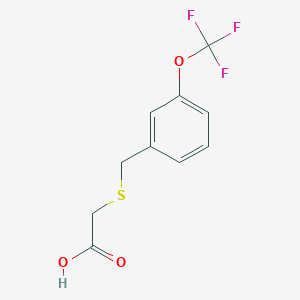
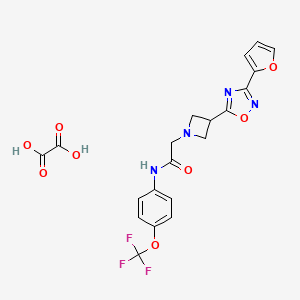
![Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate](/img/structure/B2911855.png)
![N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2911859.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2911863.png)
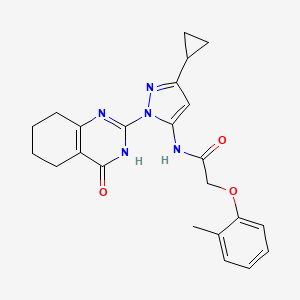
![5-[2-(2-Ethoxy-2-oxoethyl)-3-oxo-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B2911865.png)

